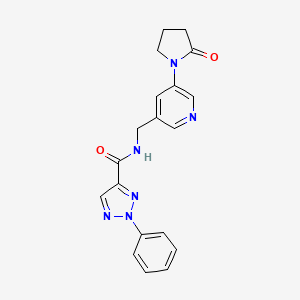

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a 2-oxopyrrolidinyl group and a triazole-carboxamide moiety. This structure integrates multiple pharmacophoric elements, including a pyridine ring (common in bioactive molecules for hydrogen bonding and π-π interactions) and a triazole ring (known for metabolic stability and drug-like properties).

Properties

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c26-18-7-4-8-24(18)16-9-14(10-20-12-16)11-21-19(27)17-13-22-25(23-17)15-5-2-1-3-6-15/h1-3,5-6,9-10,12-13H,4,7-8,11H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIJSKZIKWLSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, anticancer properties, antimicrobial effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring, a pyridine moiety, and a phenyl group. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidinone ring and subsequent functionalization of the pyridine ring. Common synthetic routes employ nucleophilic substitution reactions and cyclization under controlled conditions to yield the desired compound.

Target Receptors

The primary targets of this compound include several receptor tyrosine kinases such as:

- Colony-stimulating factor 1 receptor (CSF-1R)

- c-Kit proto-oncogene proteins (c-Kit)

- Fms-like tyrosine kinase 3 (Flt-3)

These interactions inhibit the activity of these receptors, which play critical roles in cell proliferation and survival pathways.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties . In vitro studies using A549 human lung adenocarcinoma cells revealed significant cytotoxic effects. For instance, compounds with specific structural modifications showed reduced cell viability compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Compound 15 | 66 | A549 | |

| Compound 21 | 45 | A549 | |

| Cisplatin | 10 | A549 | Standard Reference |

These findings indicate that structural features significantly influence the anticancer activity of these compounds.

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity , particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness against these pathogens highlights its potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

Case Studies and Research Findings

A notable study characterized various derivatives of 5-oxopyrrolidine compounds, demonstrating their potential as both anticancer and antimicrobial agents. The study involved screening multiple compounds for their activity against resistant strains and cancer cell lines. Results indicated that specific modifications enhanced biological activity while minimizing cytotoxicity towards non-cancerous cells .

Example Case Study

In one study, researchers synthesized a series of triazole derivatives and evaluated their antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The most active compounds exhibited IC50 values comparable to established drugs, suggesting that structural optimization could lead to promising new therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on key structural variations and their implications.

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Structural Differences: Heterocyclic Core: Replaces the pyridine-triazole system with a pyrrolidinone-thiadiazole scaffold. Substituents: A fluorophenyl group and isopropyl-thiadiazole moiety are present instead of the phenyl-triazole-pyridine system.

- The fluorophenyl group could improve membrane permeability but increase molecular weight (MW: ~379.4 g/mol) compared to the target compound.

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

- Structural Differences :

- Core Heterocycle : Features a triazine-isoxazole system instead of pyridine-triazole.

- Substituents : Includes a methoxy group and pyrrolidinyl-triazine linkage.

- ~375–385 g/mol for the target compound) . The isoxazole may offer different electronic properties compared to triazole, affecting binding pocket interactions.

General Trends in Analog Compounds

| Property | Target Compound | Thiadiazole Analog | Triazine-Isoxazole Analog |

|---|---|---|---|

| Core Heterocycles | Pyridine + Triazole | Pyrrolidinone + Thiadiazole | Triazine + Isoxazole |

| Key Substituents | 2-Oxopyrrolidinyl, Phenyl | Fluorophenyl, Isopropyl | Methoxy, Pyrrolidinyl |

| Molecular Weight (g/mol) | ~375–385 (estimated) | 379.4 | 380.4 |

| Potential Bioactivity | Kinase/Protease modulation | Antimicrobial/Enzyme inhibition | Kinase inhibition |

Research Findings and Limitations

- Pharmacokinetic Data: No evidence provides solubility, logP, or bioavailability data for the target compound. Structural analogs suggest moderate solubility due to carboxamide and heterocyclic groups.

- Activity Profiles : While the thiadiazole analog () may prioritize enzyme inhibition, the triazine-isoxazole compound () likely targets kinases. The target’s triazole-pyridine system could balance selectivity and potency.

- Synthesis Challenges : The pyridine-triazole linkage in the target compound may require multi-step synthesis, whereas analogs like the triazine derivative () employ simpler coupling reactions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves coupling reactions between pyridine and triazole precursors. A common method uses K₂CO₃ as a base in DMF under room-temperature conditions to facilitate nucleophilic substitution or thiol-alkylation steps . Optimization can include:

- Catalyst screening : Testing alternatives to K₂CO₃ (e.g., Cs₂CO₃) for improved reactivity.

- Temperature control : Gradual heating (e.g., 50–60°C) to reduce side reactions.

- Stoichiometric adjustments : Ensuring a 1.1:1 molar ratio of alkylating agents to substrates to minimize unreacted intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H NMR : Identifies proton environments in the pyridinyl-methyl and triazole moieties.

- IR spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups.

- LC-MS : Validates molecular weight and purity (>98% by HPLC) .

- Elemental analysis : Cross-checks empirical formulas with theoretical calculations .

Q. What in vitro assays are suitable for initial evaluation of this compound’s kinase inhibition potential?

- Enzyme inhibition assays : Measure IC₅₀ values against purified kinase targets (e.g., EGFR, CDK2).

- Cell-based assays : Assess antiproliferative effects in cancer cell lines using MTT or ATP-lite protocols.

- Molecular docking : Prioritize targets using programs like AutoDock or Schrödinger .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental results in biological activity studies?

- Model validation : Re-dock co-crystallized ligands to verify docking protocols (RMSD < 2.0 Å).

- Experimental replication : Repeat assays under varied conditions (e.g., pH, temperature).

- Meta-analysis : Compare predicted PASS biological activities with orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies are effective in resolving crystallographic disorder in the pyridin-3-yl-methyl moiety during X-ray analysis?

Q. How to employ Design of Experiments (DoE) principles in optimizing multi-step synthesis?

- Factorial design : Screen variables (e.g., solvent polarity, catalyst loading) using a 2³ matrix.

- Response surface methodology (RSM) : Model interactions between temperature and reaction time.

- Flow chemistry : Integrate continuous-flow reactors for reproducible scaling (e.g., Omura-Sharma-Swern oxidation) .

Q. How to analyze contradictory results between NMR and mass spectrometry data?

- Purity assessment : Re-run NMR with deuterated solvents to detect residual protons.

- High-resolution MS : Confirm isotopic patterns (e.g., ³⁵Cl/³⁷Cl splitting).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra .

Q. What computational methods integrate best with experimental data for SAR analysis?

- Molecular dynamics (MD) simulations : Probe ligand-protein stability (50–100 ns trajectories).

- QSAR modeling : Use Gaussian-type descriptors to correlate substituent effects with activity.

- Free-energy perturbation (FEP) : Predict binding affinity changes for structural analogs .

Methodological Challenges

Q. What technical challenges exist in characterizing the pyrrolidinone ring conformation?

Q. How can researchers mitigate side reactions during triazole ring formation?

- Protecting groups : Use Boc or Fmoc to shield reactive amines.

- Microwave-assisted synthesis : Shorten reaction times to <30 minutes.

- Byproduct monitoring : Track intermediates via TLC or inline UV spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.